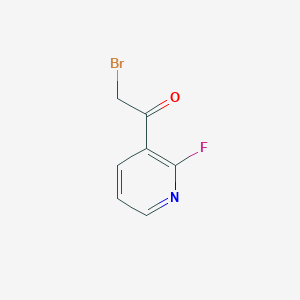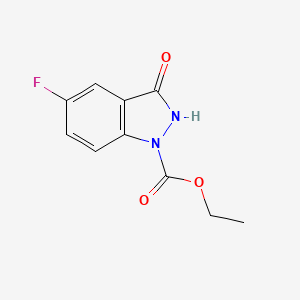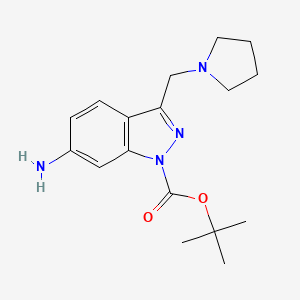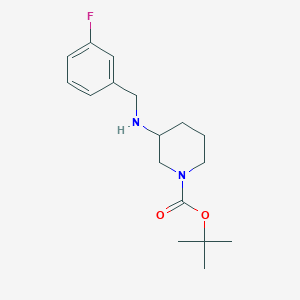
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a dihalide, the azetidine ring can be formed under basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like sodium borohydride (NaBH4) followed by oxidation with agents such as pyridinium chlorochromate (PCC).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction: Reagents like NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in biochemical assays and studies to investigate its interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: This compound is similar in structure but features an amine group instead of a hydroxyl group.
2-(3,3-Difluoroazetidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is unique due to its specific combination of fluorine atoms and a hydroxyl group attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10ClF2NO |
|---|---|
Peso molecular |
173.59 g/mol |
Nombre IUPAC |
2-(3,3-difluoroazetidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8(4-5)1-2-9;/h9H,1-4H2;1H |
Clave InChI |
PVYJGRMVSQPSGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCO)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)

![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)


![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
